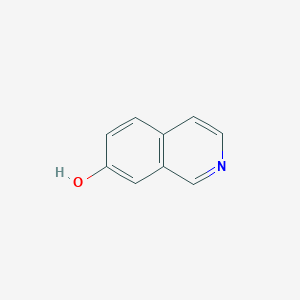

7-Hydroxyisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKBMABEPCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901678 | |

| Record name | NoName_814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-83-4 | |

| Record name | 7-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxyisoquinoline

Established Synthetic Pathways for 7-Hydroxyisoquinoline

The construction of the this compound molecule can be achieved through both classical and modern synthetic routes.

Classical syntheses of isoquinolines often rely on intramolecular cyclization reactions that form the heterocyclic ring. Two of the most prominent methods are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. wikipedia.orgwikipedia.org

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution typically uses dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline (B145761). wikipedia.org For the synthesis of this compound, a suitably substituted β-phenylethylamide with a hydroxyl or a protected hydroxyl group (like methoxy) at the meta-position of the ethylamine (B1201723) moiety would be the required precursor. The reaction is most effective when the benzene (B151609) ring has electron-donating groups. nrochemistry.com

The Pomeranz-Fritsch reaction provides another pathway to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comorganicreactions.org This method, first described in 1893, uses strong acids like sulfuric acid to promote the ring closure. wikipedia.orgthermofisher.com The strategic placement of a hydroxyl or protected hydroxyl group on the starting benzaldehyde allows for the synthesis of specifically substituted isoquinolines like this compound. organicreactions.org

A more direct classical method involves the demethylation of 7-methoxyisoquinoline (B1361142). In a documented procedure, heating 7-methoxyisoquinoline with pyridine (B92270) hydrochloride at 180°C for several hours effectively cleaves the methyl ether to yield this compound.

Table 1: Overview of Classical Synthetic Approaches

| Reaction Name | Precursors | Key Reagents & Conditions | Product Type | Citation |

|---|---|---|---|---|

| Bischler-Napieralski Reaction | β-arylethylamide | POCl₃, P₂O₅, or ZnCl₂; Refluxing acidic conditions | 3,4-Dihydroisoquinoline (then aromatized) | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Pomeranz-Fritsch Reaction | Benzaldehyde, 2,2-dialkoxyethylamine | Concentrated H₂SO₄ | Isoquinoline | wikipedia.orgthermofisher.comorganicreactions.org |

| Demethylation | 7-Methoxyisoquinoline | Pyridine hydrochloride; 180°C, 6 hours | This compound |

Contemporary synthetic chemistry offers more sophisticated and often more efficient methods, including transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Modern synthetic protocols frequently employ transition metals to construct heterocyclic frameworks. Rhodium(III)-catalyzed [4+2] annulation reactions between N-alkyl benzimidamides and vinylene carbonate represent a modern strategy for building the isoquinoline core. nih.gov This type of C-H activation/annulation pathway provides a modular approach to substituted isoquinolines. nih.gov

Palladium-catalyzed reactions are also central to modern isoquinoline synthesis. nih.gov For example, a sequence involving C(sp³)–H arylation, dehydrogenation, and a Heck-type addition can be used to construct 4-aryl-2-quinolinones in a one-pot synthesis. nih.gov While not directly yielding this compound, these methodologies showcase the power of transition metals to forge the core structure through novel bond disconnections, such as C-H activation, which can be adapted for specific targets. nih.govcaltech.edu

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound by modifying existing protocols. For instance, classical reactions can be made more environmentally benign by using microwave-assisted heating, which can significantly shorten reaction times and improve yields, or by employing safer, renewable, or aqueous solvent systems. organic-chemistry.orgmdpi.comnih.govrasayanjournal.co.in

Solvent-free synthesis, or mechanochemistry (such as ball milling), represents another green approach that reduces waste and environmental impact. mdpi.comrasayanjournal.co.in A notable example of a green reaction is the base-catalyzed aerobic hydroxylation of isoquinoline-1,3(2H,4H)-diones, which uses air as the oxidant and avoids transition metals. researchgate.net Such strategies highlight a move toward more sustainable and economically viable chemical production. nih.govijnc.ir

Modern Synthetic Strategies

Transition Metal-Catalyzed Reactions

Derivatization of this compound

The this compound scaffold can be further modified to create a diverse range of derivatives. The hydroxyl group, in particular, serves as a versatile handle for functionalization.

The hydroxyl group at the C7 position of the isoquinoline ring behaves as a typical phenol. thieme-connect.de This allows for a variety of standard chemical transformations. nih.gov

O-Alkylation is a common derivatization. For instance, reacting this compound with an alkyl halide, such as butyl iodide, in the presence of a base like potassium hydroxide, results in the corresponding ether, 7-butoxyisoquinoline. thieme-connect.de This reaction can be performed without causing N-quaternization of the isoquinoline nitrogen. thieme-connect.de O-methylation can also be achieved using reagents like diazomethane. thieme-connect.de

Another crucial functionalization is the conversion of the hydroxyl group into a triflate (trifluoromethanesulfonate). This is accomplished by treating this compound with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine. The resulting triflate is an excellent leaving group, making it a valuable intermediate for subsequent cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds at the C7 position. caltech.edu

Table 2: Selected Derivatization Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product | Purpose | Citation |

|---|---|---|---|---|

| O-Butylation | Butyl iodide, KOH, BuOH | 7-Butoxyisoquinoline | Introduction of an alkyl ether group | thieme-connect.de |

| Triflation | Trifluoromethanesulfonic anhydride, Pyridine | Trifluoromethanesulfonic acid-7-isoquinolinyl | Creation of an excellent leaving group for cross-coupling |

Substitutions on the Isoquinoline Ring System

Electrophilic Aromatic Substitution

The hydroxyl group at the C-7 position is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene ring. Consequently, electrophiles preferentially attack the C-8 position, which is ortho to the hydroxyl group. The electron-withdrawing nature of the pyridine ring deactivates the C-5 and C-6 positions towards electrophilic attack.

A pertinent example of electrophilic substitution is the Mannich reaction, where this compound reacts with formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638), to yield the 7-hydroxy-8-piperidinomethylisoquinoline. This reaction underscores the enhanced nucleophilicity of the C-8 position. smolecule.com

Further examples include the nitration and halogenation of activated isoquinoline systems. For instance, 7-alkoxyisoquinolines, which are electronically similar to this compound, undergo nitration predominantly at the C-8 position. thieme-connect.de Similarly, halogenation, such as bromination, is anticipated to occur at the C-8 position due to the directing effect of the hydroxyl group. Enzymatic halogenation has also been reported for other hydroxyisoquinoline isomers, such as 4-hydroxyisoquinoline (B107231) and 6-hydroxyisoquinoline, using flavin-dependent halogenases, suggesting potential for biocatalytic approaches. mdpi.comresearchgate.net In the case of tetrahydroisoquinoline derivatives of this compound, regioselective nitration and iodination have been demonstrated, further illustrating the influence of the activating hydroxyl group. nih.gov

Table 1: Examples of Electrophilic Aromatic Substitution on this compound and its Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Formaldehyde, Piperidine, Methanol (B129727) | 7-Hydroxy-8-piperidinomethylisoquinoline | smolecule.com |

| 7-Ethoxyisoquinoline | Nitrating agent | 7-Ethoxy-8-nitroisoquinoline | thieme-connect.de |

| 7-Butoxyisoquinoline | Nitrating agent | 7-Butoxy-8-nitroisoquinoline | thieme-connect.de |

| (R/S)-Tetrahydroisoquinoline derivative | Sodium nitrate, Sulfuric acid | (R/S)-7-Nitro-tetrahydroisoquinoline derivative | nih.gov |

| Ethyl (R/S)-7-amino-tetrahydroisoquinoline-3-carboxylate | N-Iodosuccinimide, Trifluoromethanesulfonic acid | Ethyl (R/S)-7-amino-5-iodo-tetrahydroisoquinoline-3-carboxylate | nih.gov |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the isoquinoline ring is generally challenging due to the electron-rich nature of the aromatic system. The electron-donating hydroxyl group at C-7 further disfavors this type of reaction on the benzene portion of the molecule. However, SNAr can occur on the pyridine ring, particularly at the C-1 position, if a suitable leaving group is present.

While direct SNAr on this compound is not commonly reported, related transformations have been documented. For example, the hydrolysis of 7-bromoisoquinoline (B118868) to this compound can be achieved using a copper catalyst, representing a nucleophilic substitution of bromide by a hydroxyl group. connectjournals.com This reaction is reversible under certain conditions.

In more activated systems, such as those containing multiple electron-withdrawing groups or in the context of certain heterocyclic derivatives, nucleophilic substitution is more feasible. For instance, the fluorine atoms in (E)-5,7-difluoro-N'-hydroxyisoquinoline-1-carboximidamide can undergo nucleophilic aromatic substitution with piperidine at elevated temperatures, demonstrating that with appropriate activation, the isoquinoline core can be susceptible to nucleophilic attack.

Cross-Coupling Reactions, e.g., Ni-Catalyzed

Cross-coupling reactions represent a powerful tool for the functionalization of the this compound scaffold. Nickel-catalyzed reactions, in particular, have emerged as a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

A notable application is the Ni-catalyzed reductive cross-coupling of 7-bromo-isoquinolones (which can be derived from this compound) with various partners. This allows for the introduction of sp³-hybridized carbon-linked appendages at the C-7 position. researchgate.net These reactions often employ a nickel catalyst in conjunction with a reducing agent to facilitate the coupling of the bromo-isoquinolone with alkyl halides or other electrophiles.

Furthermore, nickel-catalyzed Suzuki-Miyaura couplings have been successfully applied to isoquinoline derivatives. acs.orgnih.gov In these reactions, a this compound derivative, often activated as a triflate or a nonaflate, can be coupled with a boronic acid or ester in the presence of a nickel catalyst and a base. This methodology provides a direct route to C-7 arylated or heteroarylated isoquinolines. The use of "green" solvents like 2-Me-THF and tert-amyl alcohol has also been explored for these couplings. acs.orgnih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions on Isoquinoline Derivatives

| Isoquinoline Substrate | Coupling Partner | Catalyst System | Product | Reference |

| N-Methyl-7-bromo-isoquinolone | N-Boc-azetidine carboxylic acid | Ni catalyst / Photocatalyst | N-Methyl-7-(N-Boc-azetidinyl)-isoquinolone | researchgate.net |

| 7-Bromo-isoquinolone derivative | N-Boc-alanine | Ni catalyst / Photocatalyst | 7-(N-Boc-alanyl)-isoquinolone derivative | researchgate.net |

| Isoquinoline derivative | Pyridylboronic acid | NiCl₂(PCy₃)₂ | 2-pyridyl-isoquinoline | acs.org |

| 5-Hydroxyisoquinoline (B118818) mesylate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 5-Phenylisoquinoline | nih.gov |

Synthesis of Reduced Forms: Tetrahydroisoquinoline Derivatives

The reduction of the pyridine ring of this compound yields 7-hydroxy-1,2,3,4-tetrahydroisoquinoline, a key structural motif in various biologically active molecules.

A classic example is the Woodward-Doering synthesis of quinine (B1679958), which commences with this compound. The initial steps involve the hydrogenation of the isoquinoline ring system to afford a decahydroisoquinoline (B1345475) derivative, which is then further elaborated to the final natural product. connectjournals.com This multi-step reduction highlights the feasibility of saturating the heterocyclic ring of this compound.

More direct and specific syntheses of 7-hydroxytetrahydroisoquinoline derivatives have also been developed. The Pictet-Spengler reaction is a widely used method. For example, the reaction of 3,5-diiodo-L-tyrosine with formaldehyde, followed by catalytic hydrogenation to remove the iodine atoms, furnishes 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. smolecule.comthieme-connect.com This approach allows for the construction of the tetrahydroisoquinoline core with control over the stereochemistry at the C-3 position.

Various derivatives of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized for medicinal chemistry applications, including as inhibitors of the hepatitis C virus NS3 protease. prepchem.com These syntheses often involve standard peptide coupling and functional group manipulations on the pre-formed tetrahydroisoquinoline scaffold. Additionally, tetracyclic tetrahydroisoquinoline derivatives have been prepared through a combination of the Petasis reaction and a Pomeranz-Fritsch double cyclization. researchgate.net

Table 3: Synthetic Approaches to 7-Hydroxy-Tetrahydroisoquinoline Derivatives

| Synthetic Method | Key Starting Materials | Product | Reference |

| Pictet-Spengler Reaction | 3,5-Diiodo-L-tyrosine, Formaldehyde | 1,2,3,4-Tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid | smolecule.comthieme-connect.com |

| Multi-step Reduction (Woodward-Doering) | This compound | Decahydroisoquinoline intermediate for quinine synthesis | connectjournals.com |

| Petasis Reaction / Pomeranz-Fritsch Cyclization | Aminoacetaldehyde acetals, Boronic acids, Glyoxylic acid | 7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids | researchgate.net |

| Functionalization of THIQ core | 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives | Macrocyclic HCV NS3 protease inhibitors | prepchem.com |

Synthesis of this compound Isomers and Analogues

The synthesis of positional isomers of this compound, such as the 4-, 5-, 6-, and 8-hydroxy derivatives, as well as related analogues like isoquinoline-diones, is crucial for structure-activity relationship studies in drug discovery.

6-Hydroxyisoquinoline: This isomer can be prepared via the copper-catalyzed hydrolysis of 6-bromoisoquinoline. connectjournals.com It is also accessible through synthetic routes that build the isoquinoline core from appropriately substituted precursors. smolecule.comchemimpex.com

8-Hydroxyisoquinoline: Similar to the 6-hydroxy isomer, 8-hydroxyisoquinoline can be synthesized by the copper-catalyzed hydrolysis of 8-bromoisoquinoline. connectjournals.com Another approach involves the Skraup synthesis, using o-aminophenol and acrolein as starting materials, followed by a photocatalytic dehydrogenation oxidation reaction. google.com

4-Hydroxyisoquinoline: The synthesis of 4-hydroxyisoquinoline derivatives has been achieved through various methods. One approach involves the one-pot reaction of N-alkylbenzamides with α-keto esters. researchgate.netkisti.re.kr Alternatively, 1-chloro-4-hydroxyisoquinoline can be synthesized from 4-hydroxy-2H-isoquinolin-1-one. chemicalbook.com

5-Hydroxyisoquinoline: The synthesis of 5-hydroxyisoquinoline can be accomplished by the cyclization of intermediates derived from ortho-nitrobenzaldehyde derivatives. It serves as a precursor for the synthesis of 5,8-isoquinolinedione through nitrosation at C-8, followed by reduction and oxidation. tandfonline.com

Isoquinoline-1,3-dione Analogues: C-6 or C-7 substituted 2-hydroxyisoquinoline-1,3-diones have been synthesized as inhibitors of the hepatitis C virus. The synthesis involves the cyclization of substituted homophthalic acid derivatives. nih.gov

Table 4: Synthetic Routes to Hydroxyisoquinoline Isomers and Analogues

| Target Compound | Synthetic Method | Key Precursors | Reference |

| 6-Hydroxyisoquinoline | Copper-catalyzed hydrolysis | 6-Bromoisoquinoline | connectjournals.com |

| 8-Hydroxyisoquinoline | Skraup Synthesis | o-Aminophenol, Acrolein | google.com |

| 4-Hydroxyisoquinoline-1,3-dione | One-pot condensation | N-Alkylbenzamide, α-Keto ester | researchgate.netkisti.re.kr |

| 5-Hydroxyisoquinoline | Cyclization | ortho-Nitrobenzaldehyde derivative | |

| 5,8-Isoquinolinedione | Oxidation of aminophenol | 5-Hydroxyisoquinoline | tandfonline.com |

| C-6/C-7 substituted 2-hydroxyisoquinoline-1,3-diones | Cyclization | Substituted homophthalic acids | nih.gov |

Spectroscopic and Computational Investigations of 7 Hydroxyisoquinoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and 7-hydroxyisoquinoline is no exception. By analyzing the chemical shifts and coupling constants of its hydrogen and carbon nuclei, a detailed picture of its molecular framework can be assembled.

In ¹³C NMR spectra of hydroxyisoquinoline derivatives, the carbon atom bearing the hydroxyl group (C-OH) and the carbons of the carbonyl group in the tautomeric keto form are highly deshielded, appearing at δ > 160 ppm. rsc.org The remaining aromatic carbons typically resonate between δ 90-160 ppm. rsc.orgrsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Hydroxyisoquinoline Derivatives

This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate rsc.org | ¹H | 13.31 (s, 1H, OH), 8.63 (d, 1H), 8.25 (dd, 1H), 7.68 (ddd, 1H), 7.36 (ddd, 1H), 4.66 (q, 2H), 4.09 (s, 3H), 1.51 (t, 3H) |

| Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate rsc.org | ¹³C | 172.85, 167.42, 164.91, 137.29, 132.53, 125.07, 124.48, 123.77, 116.05, 91.67, 63.55, 52.42, 14.36 |

| Caulibugulone A rsc.org | ¹H | 11.1 (bs, 1H, =NH), 9.06 (s, 1H), 8.89 (d, 1H), 8.00 (d, 1H), 6.80 (bs, 1H, -NH), 5.78 (s, 1H), 3.00 (d, 3H) |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. numberanalytics.comipb.pt COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the ring system. numberanalytics.comresearchgate.net HMBC, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, especially in identifying the connectivity between different parts of the molecule and assigning quaternary carbons. numberanalytics.comblogspot.com The combination of these techniques provides a comprehensive and definitive structural assignment. numberanalytics.comnih.gov

UV-Vis absorption spectroscopy is a powerful tool for investigating the tautomeric equilibrium between the enol and keto forms of this compound. nih.govrsc.org The two tautomers exhibit distinct absorption spectra due to their different electronic structures. Studies on 7-hydroxyquinolines have shown that in saturated hydrocarbon solvents at room temperature (293 K), the enol form is predominantly present. nih.gov However, as the temperature is lowered to 77 K, a significant shift in the equilibrium occurs, favoring the keto form. nih.gov This temperature-induced reversal of tautomerism is attributed to the aggregation of the enol forms through intermolecular hydrogen bonding, followed by further aggregation of these hydrogen-bonded complexes. nih.gov The specific wavelengths of maximum absorption (λmax) for each tautomer can be used to quantify their relative populations under different conditions.

Fluorescence spectroscopy provides insights into the excited-state properties of this compound. A key phenomenon observed is Excited State Proton Transfer (ESPT), where a proton is transferred from the hydroxyl group to the nitrogen atom of the isoquinoline (B145761) ring upon photoexcitation. researchgate.netgrafiati.comresearchgate.netrsc.org This process leads to the formation of an excited-state zwitterionic tautomer, which then fluoresces at a different wavelength than the initially excited enol form. rsc.org This results in a large Stokes shift, which is the difference between the absorption and emission maxima.

The ESPT process in 7-hydroxyquinoline (B1418103) and its derivatives has been studied in various environments. acs.org In hydrogen-donating solvents like methanol (B129727), theoretical studies suggest that the intermolecular hydrogen bonds are strengthened in the excited state, facilitating the proton transfer. rsc.org Two potential proton transfer pathways have been proposed, and computational results indicate that these pathways may coexist and compete with each other. rsc.org The efficiency and dynamics of ESPT are highly dependent on the solvent, temperature, and the presence of proton-accepting or -donating species. rsc.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for distinguishing between its tautomeric forms. libretexts.orgcore.ac.ukutdallas.edupressbooks.pub The enol form will exhibit a characteristic O-H stretching vibration, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. core.ac.uk It will also show C=C and C=N stretching vibrations characteristic of the aromatic rings.

In contrast, the keto tautomer will lack the O-H stretching band but will show a strong C=O (carbonyl) stretching absorption, usually in the range of 1650-1800 cm⁻¹. core.ac.uk Additionally, an N-H stretching vibration for the keto form would be expected around 3200-3600 cm⁻¹, which can sometimes be distinguished from the O-H band by its sharpness. core.ac.uk By analyzing the presence, absence, and characteristics of these key vibrational bands, IR spectroscopy can provide clear evidence for the dominant tautomeric form under specific conditions. acs.org For example, studies on related hydroxyisoquinolines have used IR spectroscopy to confirm the presence of either the lactim (enol) or lactam (keto) form in different solvents. rsc.org

Table 2: Key IR Absorption Frequencies for Distinguishing Tautomers of this compound

This table is interactive. Click on the headers to sort the data.

| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H stretch | Enol | 3200-3600 core.ac.uk | Strong and broad |

| C=O stretch | Keto | 1650-1800 core.ac.uk | Strong |

1H NMR and 13C NMR Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. When an organic molecule like this compound is analyzed in a mass spectrometer, it is first ionized, typically by losing an electron, to form a molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₉H₇NO), the exact mass is approximately 145.16 g/mol . sigmaaldrich.comchemsrc.com

Table 1: Key Molecular Identifiers and Properties

| Property | Value |

|---|---|

| IUPAC Name | isoquinolin-7-ol |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol sigmaaldrich.comchemsrc.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. These theoretical methods complement experimental findings and can predict characteristics that are difficult to measure directly.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. fz-juelich.de For this compound and its derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (structural optimization) and to analyze its electronic properties. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the optimized geometry.

Furthermore, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govresearchgate.net A smaller gap generally suggests that the molecule is more reactive. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. valencelabs.com By simulating the molecule's motion over time, MD provides detailed information about its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov

Quantum chemical methods are instrumental in elucidating the detailed step-by-step pathways of chemical reactions. nih.gov These methods can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org By mapping out the potential energy surface of a reaction, researchers can determine the most likely mechanism and predict reaction rates.

For reactions involving this compound, quantum chemical calculations can be used to study various transformations, such as electrophilic substitution, nucleophilic substitution, or reactions at the hydroxyl group. For example, theoretical studies on the reaction of hydroxyl radicals with quinoline-based herbicides have used DFT to predict the most likely sites of attack and to calculate the energy barriers for different reaction pathways. researchgate.net This level of mechanistic insight is crucial for designing new synthetic routes and for understanding the metabolic fate of such compounds. rsc.org

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. researchgate.netifpan.edu.pl For this compound, theoretical calculations can predict its vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov

The calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex spectral bands. nih.govresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. anu.edu.au The ability to accurately predict these spectra provides a powerful tool for identifying and characterizing this compound and its derivatives.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aryl-4-hydroxyisoquinolines |

| Quinolines |

| Hydroxyquinolines |

| 7-hydroxyquinoline |

| 3-hydroxyisoquinoline |

| Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) |

Structure Activity Relationships Sar and Mechanistic Studies of 7 Hydroxyisoquinoline

Elucidation of Structure-Activity Relationships

The biological activity of 7-hydroxyisoquinoline derivatives can be significantly modulated by the introduction of various substituents at different positions of the isoquinoline (B145761) ring. These modifications influence the compound's affinity for its biological targets, as well as its pharmacokinetic properties.

Impact of Substituents on Biological Activity

The nature and position of substituents on the this compound core play a pivotal role in determining the biological activity and selectivity of the resulting compounds.

Kappa-Opioid Receptor Antagonists: In the development of kappa-opioid receptor (KOR) antagonists based on a tetrahydroisoquinoline core, the 7-hydroxy group is a key feature. A structure-activity relationship (SAR) study led to the discovery of (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, which demonstrated high potency and selectivity for the KOR. nih.gov This highlights the importance of the this compound moiety in achieving potent KOR antagonism.

HIV Integrase Inhibitors: For 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, which act as HIV integrase inhibitors, substitution at the 7-position has been shown to significantly impact antiviral activity. researchgate.netacs.orgresearchgate.netacs.org The introduction of electron-withdrawing groups, such as a nitro group, at this position can lead to a notable improvement in anti-HIV potency. researchgate.net However, some studies have noted that while certain substitutions at the 7-position can enhance enzymatic inhibition, they may also lead to high cellular cytotoxicity, limiting their therapeutic potential. acs.orgscholarsresearchlibrary.com

Anticancer Agents: In the context of anticancer activity, substitutions on the isoquinoline ring are critical. For instance, in a series of isoquinoline-tethered quinazoline (B50416) derivatives designed as HER2 inhibitors, the presence of an isoquinoline moiety, as opposed to a quinoline (B57606), led to improved inhibitory activity against SKBR3 cells. rsc.org Further modifications, such as the introduction of a chloride at certain positions, enhanced both HER2 inhibition and antiproliferative activity. rsc.org

Enzyme Inhibitors: For derivatives of (E)-N'-hydroxyisoquinoline-1-carboximidamide, the presence and position of fluorine substituents influence their inhibitory activity against enzymes like tyrosine kinases and histone deacetylases (HDACs). vulcanchem.com Fluorine atoms at positions 5 and 7 can enhance binding through hydrophobic interactions, while the hydroxylamine (B1172632) moiety is crucial for chelating metal ions in the active sites of enzymes like HDACs. vulcanchem.com

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

| Core Structure | Substituent(s) | Biological Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Tetrahydroisoquinoline | 7-hydroxy, N-substituted carboxamide | Kappa-Opioid Receptor Antagonist | The 7-hydroxy group is crucial for potent and selective KOR antagonism. | nih.gov |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione | 7-nitro | HIV Integrase Inhibitor | Electron-withdrawing groups at position 7 enhance antiviral potency. | researchgate.net |

| Isoquinoline-tethered Quinazoline | Isoquinoline moiety, chloride substituent | HER2 Inhibitor (Anticancer) | The isoquinoline core and specific substitutions improve inhibitory activity against cancer cells. | rsc.org |

| (E)-N'-hydroxyisoquinoline-1-carboximidamide | 5,7-difluoro | Tyrosine Kinase/HDAC Inhibitor | Fluorine substituents enhance binding affinity. | vulcanchem.com |

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models provide valuable insights for the rational design of more potent and selective molecules.

For a series of 2-hydroxyisoquinoline-1,3-diones investigated as inhibitors of HIV reverse transcriptase, 2D and 3D-QSAR models have been developed. researchgate.net These studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown good statistical reliability and predictive power. researchgate.netimist.ma The contour maps generated from these models help to identify the key structural features that are important for inhibitory activity, guiding the design of new, more effective derivatives. researchgate.net Similar QSAR studies have been applied to other related heterocyclic compounds, such as quinazolinone and coumarin (B35378) derivatives, to guide the development of new antitumor and enzyme-inhibiting agents. nih.govrsc.org

Mechanistic Investigations of Biological Activities

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. These investigations often involve studying their interactions with enzymes and receptors at a molecular level.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been shown to inhibit a variety of enzymes through different mechanisms.

Competitive and Non-Competitive Inhibition: The specific mechanism of enzyme inhibition, whether competitive, non-competitive, or mixed, depends on where the inhibitor binds to the enzyme. nih.govnumberanalytics.com Competitive inhibitors typically bind to the active site, while non-competitive inhibitors bind to an allosteric site. numberanalytics.com

HIV Reverse Transcriptase and Integrase Inhibition: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives are known to inhibit HIV-1 reverse transcriptase (RT) and integrase (IN). acs.orgresearchgate.netacs.org These compounds are believed to function by chelating the divalent metal ions, such as Mg²⁺, that are essential for the catalytic activity of these enzymes. researchgate.netresearchgate.net The enolization capacity of the HID scaffold is crucial for this metal chelation and subsequent enzyme inhibition. acs.org

Hepatitis B Virus (HBV) RNase H Inhibition: The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has also been investigated for its ability to inhibit the ribonuclease H (RNaseH) activity of the hepatitis B virus. nih.gov One derivative, in particular, was found to preferentially suppress the accumulation of the viral plus-polarity DNA strand, indicating that its mechanism of action is through the inhibition of HBV RNaseH. nih.gov

Other Enzyme Targets: Derivatives of this compound have also been explored as inhibitors of other enzymes, including tyrosine kinases and histone deacetylases (HDACs). vulcanchem.com In the case of HDACs, the hydroxylamine moiety of certain derivatives is thought to chelate the zinc ion in the enzyme's active site. vulcanchem.com

Receptor Binding Studies, e.g., Kappa-Opioid Receptor Antagonism

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in mediating various physiological effects, including pain, mood, and addiction. wikipedia.org

Derivatives of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline have been identified as potent and selective antagonists of the KOR. nih.gov Receptor binding assays, such as [³⁵S]GTPγS binding assays, have been instrumental in determining the affinity and selectivity of these compounds for the KOR over other opioid receptors like the mu- and delta-opioid receptors. nih.gov For instance, the compound (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide was found to have a high affinity for the KOR with a Ke of 0.37 nM and was significantly more selective for the KOR compared to the mu- and delta-opioid receptors. nih.gov Molecular dynamics simulations have also been used to study the binding interactions of related isoquinoline-based ligands with opioid receptors, providing insights into the structural basis for their selectivity. nih.gov

Intracellular Target Identification and Validation

Identifying and validating the intracellular targets of this compound derivatives is a critical step in understanding their mechanism of action.

Amino Acid Transporters: Studies on L-[¹²³I]iodo-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (ITIC) have investigated its uptake into human glioblastoma cells. uni-mainz.deresearchgate.net The uptake was found to be temperature and pH-dependent, and was influenced by the cell membrane potential, suggesting the involvement of specific transport systems. uni-mainz.de These findings indicate that amino acid transporters could be a potential intracellular target for this class of compounds. uni-mainz.deresearchgate.net

Enzyme Inhibition in Cellular Context: For isoquinoline-tethered quinazoline derivatives targeting HER2, cellular assays are used to confirm that the observed antiproliferative effects are due to the inhibition of the intended target. rsc.org These studies often involve measuring the phosphorylation status of the target protein within the cell to validate that the compound is engaging with and inhibiting its intracellular target. rsc.org

Photophysical Behavior and Proton Transfer Mechanisms

The photophysical properties of this compound are intrinsically linked to dynamic molecular processes that occur upon photoexcitation. These processes, primarily Excited State Proton Transfer (ESPT) and the associated tautomerism, are highly sensitive to the molecule's immediate environment, such as the solvent or matrix it is embedded in.

Excited State Proton Transfer (ESPT) in Solution and Polymer Matrices

Excited State Proton Transfer (ESPT) is a significant photochemical process that governs the fluorescence properties of this compound and related compounds. This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the isoquinoline ring during the lifetime of the excited state. This transfer results in the formation of a transient keto-tautomer, which has distinct photophysical characteristics, most notably a large Stokes-shifted fluorescence.

The efficiency and mechanism of ESPT in this compound are profoundly influenced by its surrounding medium. In protic solvents like water and alcohols, the solvent molecules can form a "hydrogen-bonded bridge" or "wire" between the distant proton donor (-OH group) and acceptor (ring nitrogen) sites. mdpi.com This solvent-assisted mechanism is crucial for facilitating the long-range proton transfer that would otherwise be intramolecularly hindered. mdpi.com Theoretical studies on the closely related 7-hydroxyquinoline (B1418103) (7HQ) have detailed this process. For instance, in methanol (B129727), it is proposed that a cluster of methanol molecules facilitates the proton relay. rsc.org The process is not always straightforward; two potential proton transfer pathways may compete, with the energy barriers for each being quite similar. rsc.org

The dynamics of this proton transfer are exceptionally fast, often occurring on the femtosecond to picosecond timescale. rsc.org Upon photoexcitation, the hydrogen bonds between the this compound and the solvent molecules strengthen in the excited state, which facilitates the proton's release from the phenolic group and its transport along the hydrogen-bonded chain. rsc.orgnih.gov

In polymer matrices, this compound's photophysical behavior is also dictated by ESPT, making it a subject of research for applications in materials science. lookchem.com Studies have been conducted in various polymers, including:

Polymethyl methacrylate (B99206) (PMMA)

Cellulose (B213188) acetate (B1210297)

Polyvinyl alcohol (PVA)

Sulfonated tetrafluoroethylene-based fluoropolymer-copolymer lookchem.com

Within these solid matrices, the polymer chains can interact with the this compound molecule, influencing the geometry and availability of hydrogen bonds necessary for ESPT. mdpi.com For example, in poly(2-hydroxyethyl methacrylate), the polymer matrix itself can provide the hydrogen-bonding network required for the proton relay, similar to the role of solvent molecules in a solution. acs.org The rigidity and specific interactions within the polymer can affect the efficiency of the ESPT process and the resulting fluorescence properties. This has implications for the development of materials with specific optical properties, such as those used in all-optical switching. lookchem.com

The table below summarizes key findings from studies on the ESPT of this compound and its analogue 7-hydroxyquinoline in different environments.

| Compound | Medium | Key Findings |

| 7-Hydroxyquinoline | Ammonia (B1221849) Clusters | Upon excitation, the hydrogen bond between the -OH group and NH3 strengthens, facilitating proton release and transfer along a hydrogen-bonded wire of ammonia molecules. nih.gov The transfer is a concerted process occurring in approximately 100 femtoseconds. rsc.org |

| 7-Hydroxyquinoline | Methanol | Theoretical studies propose two competing proton transfer pathways (Type-A and Type-B) with close energy barriers, suggesting both may coexist. The intermolecular hydrogen bonds are strengthened in the excited state. rsc.org |

| 7-Hydroxyquinoline | Acetic Acid | In a nonpolar solvent like benzene (B151609), a 1:1 complex with acetic acid undergoes an excited-state double proton transfer, highlighting the role of guest molecules in the proton transfer mechanism. acs.org |

| This compound | Various Polymer Matrices | Studied for its photophysical behavior in PMMA, cellulose acetate, PVA, and a sulfonated copolymer, indicating its use as a probe for material properties. lookchem.com |

| 7-Hydroxyquinoline | Poly(2-hydroxyethyl methacrylate) | The polymer matrix facilitates excited-state proton-relay dynamics. acs.org |

Tautomerism and Isomerization Processes

The ESPT process in this compound is fundamentally a tautomeric transformation, converting the enol form (the ground state) to a keto form in the excited state. acs.org

Enol Form (Ground State) <=> Keto Form (Excited State Tautomer)

In the ground state, the enol tautomer of this compound is the most stable form. researchgate.netacs.org However, the presence of specific solvents or molecular complexes can influence the ground-state equilibrium. For instance, in certain environments, hydrogen bonding can lead to the formation of complexes that slightly alter the energetic landscape. acs.org

Upon absorption of a photon, the molecule is promoted to an electronically excited state. In this state, the acidity of the hydroxyl proton and the basicity of the ring nitrogen increase significantly. This change in electronic distribution drives the proton transfer, leading to the formation of the keto tautomer. This tautomer is responsible for the characteristic long-wavelength, red-shifted fluorescence emission. The cycle is completed when the keto tautomer relaxes back to the ground state, reverting to the more stable enol form.

The tautomerism of hydroxyquinolines, in general, has been a subject of extensive computational and experimental study. researchgate.net For the various constitutional isomers of hydroxyquinoline, the OH tautomer is typically the most stable, with the notable exception of 2-hydroxyquinoline, which preferentially exists as its keto tautomer (a cyclic amide). researchgate.net For this compound, theoretical studies confirm the greater stability of the hydroxy (enol) tautomer over the oxo (keto) form in the ground state. acs.org

While the primary process is ESPT-driven tautomerism, other isomerization processes, such as rotational isomerism (conformers), can also play a role, particularly in how the molecule interacts with its environment to set up the initial conditions for proton transfer. acs.org The specific conformation of the molecule and its hydrogen-bonded partners is critical for an efficient proton relay.

The table below outlines the relative stability and characteristics of the main tautomeric forms of this compound.

| Tautomeric Form | State | Relative Stability | Key Characteristics |

| Enol (this compound) | Ground State | More Stable | Absorbs at shorter wavelengths. |

| Keto (7(2H)-isoquinolinone) | Excited State | Less Stable (in ground state) | Formed via ESPT; responsible for the large Stokes-shifted fluorescence. |

It is important to note that while the ESPT is often an ultrafast process, in some related systems like 3-hydroxyisoquinoline, a slower phototautomerization on the nanosecond scale has been observed, indicating that the specific molecular structure and solvent environment can significantly alter the dynamics of proton transfer and tautomerization. mdpi.comacs.org

Biological Activities and Pharmaceutical Applications of 7 Hydroxyisoquinoline and Its Analogues

Antimicrobial Properties

Derivatives of the isoquinoline (B145761) core have demonstrated notable antimicrobial capabilities. Research into 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates and their halogenated forms has identified promising activity against pathogenic bacteria, especially Gram-negative strains. nih.gov

In one study, two non-halogenated aminoquinone derivatives showed significant potency against Escherichia coli and Pseudomonas aeruginosa, both clinically important Gram-negative bacteria. nih.gov The study reported both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 1–2 μg/mL for these compounds against the tested strains. Furthermore, mono- and di-brominated aminoquinones were also effective against E. coli, with MIC and MBC values ranging from 2–4 μg/mL. nih.gov Importantly, these active aminoquinones displayed a low toxicity profile in hemolysis assays, suggesting good hemocompatibility. nih.gov

Another study synthesized a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives and tested them against various microbes. researchgate.net One compound in particular, 3l , demonstrated the highest efficacy against most tested strains, with a notable MIC of 7.812 µg/mL against E. coli. researchgate.net

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Type | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Non-halogenated aminoquinones | E. coli ATCC 25922 | 1–2 | 1–2 | nih.gov |

| Non-halogenated aminoquinones | P. aeruginosa ATCC 27853 | 1–2 | 1–2 | nih.gov |

| Mono- & di-brominated aminoquinones | E. coli ATCC 25922 | 2–4 | 2–4 | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l ) | E. coli | 7.812 | - | researchgate.net |

Antiviral Properties

Analogues of 7-hydroxyisoquinoline have been identified as potential inhibitors of the Hepatitis C virus (HCV). C7-substituted 2-hydroxyisoquinoline-1,3-diones were initially studied for their inhibitory effects on HIV enzymes but were subsequently investigated for anti-HCV activity. jabonline.in This exploration was prompted by the structural similarity between the active sites of HCV NS5B polymerase and HIV reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN). jabonline.ingoogle.com

Research involving the design and synthesis of C-6 or C-7 aryl-substituted 2-hydroxyisoquinoline-1,3-diones led to the discovery of novel HCV inhibitors. jabonline.in Biological studies found that the C-6 substituted analogues, representing a previously unknown chemotype, consistently inhibited both the HCV replicon and the recombinant NS5B enzyme at low micromolar concentrations. jabonline.ingoogle.com Molecular modeling further suggested that these inhibitors likely bind to the active site of the NS5B polymerase. jabonline.in

In a related study on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, which also function as metal ion chelators, compounds with C-7 aryl substituents showed enhanced HCV inhibitory activity. lpubatangas.edu.ph One of the most potent compounds identified, 21t , exhibited an EC₅₀ value of 2.0 μM and a therapeutic index greater than 25, showing superior potency compared to the reference drug ribavirin. lpubatangas.edu.ph

Table 2: Anti-HCV Activity of Selected 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Substituent | EC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Source |

|---|---|---|---|---|---|

| 21h | 7-(4-chlorophenyl) | 8.8 | >50 | >5.7 | lpubatangas.edu.ph |

| 21k | 7-(4-fluorophenyl) | 5.6 | >50 | >8.9 | lpubatangas.edu.ph |

| 21t | 7-(4-(trifluoromethyl)phenyl) | 2.0 | >50 | >25.0 | lpubatangas.edu.ph |

| Ribavirin | - | 20.0 | 45.0 | 2.3 | lpubatangas.edu.ph |

A significant body of research has focused on this compound analogues as dual inhibitors of two critical HIV-1 enzymes: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). scielo.br A series of 19 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives with various substitutions at the 7-position were synthesized and evaluated for this dual-inhibitory action. acs.orgnih.gov

The majority of these synthesized compounds were found to inhibit both RNase H and IN at micromolar concentrations. acs.orgnih.gov The parent compound, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, demonstrated inhibitory activity against HIV-1 IN and RNase H with IC₅₀ values of 6.32 µM and 5.9 µM, respectively. However, while many derivatives were potent enzyme inhibitors, their therapeutic potential was limited by significant cellular cytotoxicity. acs.org

The research uncovered that while most compounds in the series were more potent inhibitors of integrase than RNase H, two new hits emerged that showed high selectivity for IN with submicromolar IC₅₀ values. acs.orgnih.gov These enzymatic inhibitory properties are believed to be linked to the compounds' ability to bind metal ions, which is dependent on their enolization capabilities. acs.org Despite the promising enzymatic inhibition, all tested compounds exhibited high cytotoxicity in cell culture, which currently restricts their application as antiviral agents. acs.org

Table 3: In Vitro Anti-HIV-1 Activity of Selected 7-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones

| Compound | R₇ Substituent | IN IC₅₀ (µM) | RNase H IC₅₀ (µM) | Selectivity (RNase H/IN) | CC₅₀ (µM) in MT-4 cells | Source |

|---|---|---|---|---|---|---|

| 6a | H | 6.32 | 5.9 | 0.9 | 10.9 | acs.org |

| 6b | F | 2.0 | 10.2 | 5.1 | 14.8 | acs.org |

| 6c | Cl | 1.1 | 10.3 | 9.4 | 14.8 | acs.org |

| 6d | Br | 1.1 | 13.5 | 12.3 | 12.8 | acs.org |

| 6j | Phenyl | 0.13 | 11.0 | 84.6 | 13.5 | acs.org |

| 6m | Phenylacetamide | 0.09 | 12.3 | 136.7 | 14.7 | acs.org |

Anti-Hepatitis C Virus (HCV) Activity

Anticancer Properties

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, playing a critical role in cancer invasion and metastasis. acs.org Several isoquinoline alkaloids have been investigated as MMP inhibitors. Berberine, a well-known natural isoquinoline alkaloid, has been shown to downregulate the enzymatic activities and expression levels of MMP-2 and MMP-9 in breast cancer cells. This suppression is linked to the inhibition of key signaling pathways, suggesting that the antimetastatic potential of some isoquinoline alkaloids is associated with controlling these degradative enzymes. biodeep.cn

Research into synthetic derivatives has also shown promise. A series of 2-arylsulfonyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates and their corresponding hydroxamates were designed as nonpeptidic inhibitors of human neutrophil collagenase (MMP-8). google.com The design strategy aimed to utilize the tetrahydroisoquinoline scaffold for zinc binding and the aryl aromatic rings to interact with a hydrophobic pocket near the catalytic zinc ion, thereby enhancing specificity. google.com This highlights the utility of the isoquinoline framework in designing targeted MMP inhibitors for therapeutic use. google.com

The anticancer potential of this compound analogues is often first evaluated through cytotoxicity studies against various cancer cell lines. While high cytotoxicity limited the use of some derivatives as antivirals, this very property makes them candidates for anticancer research. acs.org

A study on 5,6,7,8-tetrahydroisoquinolines found that several derivatives exhibited moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines. For example, compound 5h (a tetrahydroisoquinoline derivative) showed potent activity against PACA2 with an IC₅₀ of 25.9 μM, while compound 6b was active against A549 with an IC₅₀ of 34.9 μM.

In another study, a novel hybrid molecule combining a 3,4-dihydroisoquinolin-1(2H)-one core with cinnamic acids was synthesized. Several of these compounds demonstrated significant growth inhibition against multiple cancer cell lines. Compound 10g was particularly effective against MCF-7 breast cancer cells, with a GI₅₀ value less than 0.1 μM. Compound 10i also showed broad-spectrum activity, inhibiting cell growth in breast (MCF-7, MDA-MB-231), cervical (HeLa, C33A), and prostate (DU-145, PC-3) cancer cell lines.

Table 4: Cytotoxicity of Selected Isoquinoline Analogues Against Various Cancer Cell Lines | Compound | Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source | | :--- | :--- | :--- | :--- | :--- | | 5h | Tetrahydroisoquinoline | PACA2 (Pancreatic) | 25.9 | | | 6b | Tetrahydroisoquinoline | A549 (Lung) | 34.9 | | | 10g | Dihydroisoquinolin-1-one | MCF-7 (Breast) | <0.1 | | | 10g | MDA-MB-231 (Breast) | 20 | | | 10i | Dihydroisoquinolin-1-one | MCF-7 (Breast) | 3.42 | | | 10i | HeLa (Cervical) | 7.67 | | | 10i | DU-145 (Prostate) | 6.45 | | | 10i | VERO (Normal) | 2.93 | |

Matrix Metalloproteinase (MMP) Inhibition

Neuroprotective and Neurodegenerative Disease Research

The isoquinoline scaffold is a core structure in numerous alkaloids that exhibit a wide range of pharmacological effects, including significant potential in the context of neurodegenerative diseases. mdpi.com Research into isoquinoline alkaloids has highlighted their neuroprotective capabilities, which are crucial for developing therapies that can slow the progression of conditions like Alzheimer's and Parkinson's disease. mdpi.commdpi.com The primary mechanisms underlying these neuroprotective effects often involve reducing nerve damage and promoting neuronal repair and regeneration. mdpi.com

While research on this compound itself is specific, its broader class of isoquinoline derivatives has shown promise. Studies indicate that various isoquinoline derivatives possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases. These protective effects are frequently linked to the antioxidant and anti-inflammatory activities of these compounds. mdpi.commdpi.com Bioactive compounds from natural sources can modulate key signaling pathways essential for neuronal survival, such as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway. mdpi.com They may also mitigate neuronal damage by reducing oxidative stress and neuroinflammation. mdpi.com

One specific analogue, 8-[123I]Iodo-l-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid ([123I]ITIC), a cyclic analog of L-tyrosine, has been developed and investigated as a potential imaging agent. nih.gov This compound was observed to accumulate in glioblastoma cells, highlighting the utility of the this compound scaffold in targeting cells within the nervous system. nih.gov

Table 1: Research on the Neuroprotective Potential of Isoquinoline Analogues

| Compound/Analogue Class | Key Finding | Disease Context | Reference(s) |

|---|---|---|---|

| Isoquinoline Alkaloids (general) | Exert neuroprotective effects by reducing nerve damage and promoting neuronal repair. | General Neurodegenerative Diseases | mdpi.com |

| Isoquinoline Derivatives | Exhibit neuroprotective properties. | Alzheimer's Disease | |

| Natural Bioactive Compounds (including isoquinolines) | Modulate key pathways (e.g., PI3K/AKT) crucial for neuronal survival and reduce oxidative stress. | General Neurodegenerative Diseases | mdpi.com |

| [123I]ITIC | Accumulates in human glioblastoma cells. | Brain Tumors | nih.gov |

Anti-inflammatory and Antioxidant Effects

The isoquinoline structural motif is integral to many natural and synthetic compounds known for their anti-inflammatory and antioxidant activities. mdpi.comresearchgate.net These properties are considered fundamental to the therapeutic potential of isoquinoline alkaloids, including their neuroprotective actions. mdpi.commdpi.com The anti-inflammatory and antioxidant effects of these compounds are linked to their ability to counteract oxidative stress and reduce neuroinflammation, which are key pathological features of many chronic diseases. mdpi.commdpi.com

The mechanisms of action include the ability to scavenge reactive oxygen species (ROS), which can otherwise cause significant cellular damage. mdpi.com For example, certain isoquinoline alkaloids protect nerve cells from oxidative damage by increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Furthermore, isoquinoline derivatives can exert anti-inflammatory effects by modulating critical signaling pathways. Some compounds have been shown to inhibit the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory mediators. mdpi.com Other related heterocyclic compounds have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Studies on various plant extracts containing complex phytochemicals have also confirmed potent antioxidant and anti-inflammatory activities, often measured by their radical scavenging ability and inhibition of enzymes like lipoxygenase (LOX). nih.govmazums.ac.ir

Table 2: Summary of Anti-inflammatory and Antioxidant Activities of Isoquinoline Derivatives

| Compound Class | Mechanism/Effect | Model System/Assay | Reference(s) |

|---|---|---|---|

| Isoquinoline-containing compounds | Exhibit antioxidant and anti-inflammatory activities. | General | mdpi.comresearchgate.net |

| Isoquinoline Alkaloids (e.g., Berberine, Nuciferine) | Increase levels of antioxidant enzymes (SOD, GSH); Inhibit NF-κB pathway to reduce neuroinflammation. | In vivo and in vitro models | mdpi.com |

| Isoquinoline Derivatives | Inhibit cyclooxygenase (COX) enzymes. | Enzyme assays |

Other Pharmacological Activities

Na+, K+-ATPase is a vital enzyme present in the plasma membrane of all animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium ions. nih.govnih.gov This function is critical for numerous physiological processes. The inhibition of this enzyme is a known mechanism of action for certain classes of drugs, most notably cardiac glycosides. nih.gov

Within the isoquinoline family, specific analogues have been investigated for their potential to inhibit Na+, K+-ATPase. Research has specifically identified 6-hydroxyisoquinolines , structural isomers of this compound, as potential inhibitors of this enzyme. nih.govresearchgate.net Synthetic efforts have been directed at producing 1-(4-substituted)benzyl-6-hydroxyisoquinolines to evaluate their binding and inhibitory activity on Na+, K+-ATPase. researchgate.net This line of research suggests that the substitution pattern on the isoquinoline ring is critical for this particular pharmacological activity, with the 6-hydroxy position being a key feature for interaction with the enzyme.

Table 3: Research on Na+, K+-ATPase Inhibition by Isoquinoline Analogues

| Compound/Analogue | Activity | Key Finding | Reference(s) |

|---|---|---|---|

| 6-Hydroxyisoquinolines | Na+, K+-ATPase inhibitors | Identified as a class of compounds with potential activity on this enzyme. | nih.govresearchgate.net |

| 1-(4-Substituted)benzyl-6-hydroxyisoquinolines | Potential Na+, K+-ATPase inhibitors | Synthesized to be evaluated for displacement of specific ³H-ouabain binding to the enzyme. | researchgate.net |

The unique photophysical properties of the isoquinoline and quinoline (B57606) nucleus make it a valuable scaffold for the design of fluorescent probes used in biological imaging. nih.govresearchgate.net These molecular tools are essential for visualizing and detecting specific ions, molecules, and cellular processes in real-time. mdpi.com

Derivatives of 7-hydroxyquinoline (B1418103), the parent structure of this compound, have been successfully developed as highly sensitive and selective fluorescent probes. For example, a novel probe based on the 7-hydroxyquinoline structure was synthesized for monitoring biological Zn(II). nih.gov This probe demonstrated a significant 14-fold enhancement in fluorescence upon binding to zinc and exhibited high sensitivity in the nanomolar range (Kd = 0.117 nM). nih.gov Furthermore, a cell-permeable version of this probe showed potential for use in two-photon imaging of living cells. nih.gov

Research has also shown that the fluorescence properties of these probes can be fine-tuned through chemical modification. The introduction of substituent groups, such as methyl groups, to the 7-hydroxyquinoline ring can enhance fluorescence efficiency under physiological conditions. researchgate.net In addition, this compound itself has been used as a starting material for the preparation of fluorescent probes intended for imaging applications. iiarjournals.org The inherent fluorescence of the this compound core makes it an attractive building block for creating novel sensors for a variety of biological targets.

Table 4: this compound Analogues as Fluorescent Probes

| Probe/Analogue | Target | Key Properties | Application | Reference(s) |

|---|---|---|---|---|

| 7-Hydroxyquinoline-based probe | Zn(II) ions | 14-fold fluorescence enhancement; High selectivity; Nanomolar sensitivity (Kd = 0.117 nM). | Two-photon imaging in living cells. | nih.gov |

| 4-ethoxycarbonylmethyl-2-methyl-7-hydroxyquinoline (TG) | General cell staining | Emits green fluorescence at 509 nm in water. | Live-cell imaging. | researchgate.net |

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxyisoquinoline |

| 8-[123I]Iodo-l-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid ([123I]ITIC) |

| Berberine |

| Nuciferine |

| Superoxide dismutase (SOD) |

| Glutathione (GSH) |

| Ouabain |

| 1-(4-Substituted)benzyl-6-hydroxyisoquinolines |

| 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one |

| 4-ethoxycarbonylmethyl-2-methyl-7-hydroxyquinoline (TG) |

Future Research Directions and Emerging Applications

Development of Novel 7-Hydroxyisoquinoline Derivatives with Enhanced Bioactivity

The this compound core is a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing new therapeutic agents. mdpi.com Researchers are actively creating novel derivatives to enhance their biological effects. Synthetic chemists are employing various strategies to modify the this compound molecule, introducing different functional groups at various positions on the isoquinoline (B145761) ring to fine-tune its electronic and steric properties. This allows for the optimization of interactions with biological targets.

For instance, the introduction of substituents at specific carbons of the quinoline (B57606) moiety has been shown to significantly impact the inhibitory activity of derivatives against enzymes like matrix metalloproteinases (MMPs). mdpi.com Similarly, the development of fluorinated isoquinoline carboximidamides through palladium-catalyzed cross-coupling reactions represents a modern approach to creating derivatives with potentially enhanced properties. The synthesis of diversely functionalized isoquinolines is a major focus, with new methods being developed for introducing substituents at various positions on the core structure. researchgate.net

Key research findings in the development of bioactive this compound derivatives are summarized in the table below.

| Derivative Type | Synthetic Approach | Key Finding |

| C-5 and C-7 substituted quinolones | Not specified | Substituents at C-7 showed lower IC50 values against MMP-2/9 compared to C-5. mdpi.com |

| Fluorinated isoquinoline carboximidamides | Palladium-catalyzed cross-coupling | A modern method for creating novel derivatives. |

| 1-fluoroalkyl-3-fluoroisoquinolines | One-pot microwave-assisted synthesis | Allows for the creation of structurally diverse compounds. researchgate.net |

| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Copper-catalyzed Grignard reaction followed by chlorination | Resulting derivatives showed significant inhibitory activity against the dengue virus. mdpi.com |

Advanced Drug Delivery Systems and Nanotechnology Applications

The application of nanotechnology to drug delivery offers a promising avenue for improving the therapeutic efficacy of this compound and its derivatives. nih.govbjbabs.org Nanoparticle-based systems can enhance the solubility and bioavailability of poorly soluble drugs, a common challenge in pharmaceutical development. bjbabs.org By encapsulating this compound derivatives within nanoparticles, researchers aim to achieve targeted delivery to specific tissues or cells, thereby increasing the drug's effectiveness while minimizing side effects. nih.gov

Various nanocarriers, such as liposomes, micelles, and polymeric nanoparticles, are being explored for this purpose. nih.govmdpi.com These systems can be engineered to control the release of the encapsulated drug, ensuring a sustained therapeutic effect. nih.gov For example, nanocapsules have been developed to improve the oral bioavailability of drugs and can be designed for controlled release. mdpi.com The surface of these nanoparticles can also be modified with specific ligands to actively target receptors on diseased cells, a strategy with significant potential in cancer therapy. nih.gov

Combinatorial Chemistry and High-Throughput Screening for New Leads

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new drug candidates. nih.govscispace.com Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse this compound derivatives. beilstein-journals.org These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their biological activity against a specific target. scispace.com

This approach significantly streamlines the initial stages of drug discovery, enabling the identification of "hit" compounds with desired biological profiles from a vast chemical space. scispace.com For example, HTS assays can be used to screen for compounds that inhibit a particular enzyme or block a specific receptor. 5z.com The data generated from HTS can then be used to build quantitative structure-activity relationship (QSAR) models, which help in predicting the activity of other, yet-to-be-synthesized, derivatives and guide the design of more potent compounds. scispace.com

Clinical Translational Research Prospects

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. riken.jpemrespublisher.com For this compound and its derivatives, this involves taking promising compounds identified in the laboratory and advancing them through preclinical and clinical trials to evaluate their safety and efficacy in humans. nih.govuhhospitals.org

The ultimate goal is to develop new therapeutics for a range of diseases. uhhospitals.org This process requires a multidisciplinary approach, integrating efforts from medicinal chemists, pharmacologists, and clinicians. emrespublisher.comuhhospitals.org As our understanding of the biological mechanisms underlying various diseases improves, so does the potential for designing targeted therapies based on the this compound scaffold. nih.gov Successful translational research could lead to the development of novel treatments for conditions where this compound derivatives have shown preclinical promise. nih.gov

Applications in Materials Science (e.g., Optical Switching)

Beyond its biomedical applications, this compound exhibits interesting photophysical properties that make it a candidate for use in materials science. rheniumshop.co.il One of the most notable properties is its ability to undergo excited-state intramolecular proton transfer (ESIPT). rheniumshop.co.il This process involves the movement of a proton within the molecule upon absorption of light, leading to the formation of a different tautomeric form with distinct fluorescence properties. acs.org

This photo-switching behavior makes this compound a potential material for all-optical switching devices. rheniumshop.co.il Irradiation of the enol form can lead to a stable keto tautomer in the ground state, a phenomenon that could be harnessed for molecular-level information storage. acs.org The search for new functional materials for applications such as light-emitting diodes and fast-access memory chips is an active area of research, and molecules that exhibit photo-switching are of particular interest. aip.org The ability to control the state of a molecule with light opens up possibilities for the development of advanced optical materials and devices. acs.orgaip.org

Conclusion

Summary of Key Research Findings and Contributions

7-Hydroxyisoquinoline has emerged as a privileged scaffold in medicinal chemistry and chemical biology, primarily due to its versatile chemical nature and the biological significance of its derivatives. guidechem.comcymitquimica.comnih.gov Research has established that the this compound core is a crucial building block for creating a diverse array of complex molecules with significant pharmacological activities. guidechem.com Key contributions from the study of this compound and its analogues include the development of potent enzyme inhibitors and receptor ligands. vulcanchem.comacs.orgnih.gov

A significant area of discovery has been in the field of enzyme inhibition. Derivatives of this compound, particularly 2-hydroxyisoquinoline-1,3-diones substituted at the C-6 or C-7 position, have demonstrated notable inhibitory activity against viral enzymes. nih.gov These compounds have been identified as inhibitors of HIV integrase, the ribonuclease H (RNase H) domain of HIV reverse transcriptase, and Hepatitis C virus (HCV) NS5B polymerase. nih.govnih.gov The mechanism often involves the chelation of divalent metal ions in the enzyme's active site, a critical function for their catalytic activity. nih.gov Furthermore, derivatives have been developed as inhibitors of IκB kinase-β (IKK-β), a key enzyme in inflammatory pathways, and prolyl hydroxylase domain (PHD) enzymes, which are involved in cellular responses to hypoxia. acs.orggoogle.com

The structural framework of this compound has also been instrumental in designing ligands for various biological targets. Its derivatives have been explored for their potential as antimicrobial and anticancer agents, although these investigations are often in early stages. guidechem.comcymitquimica.com The ability to readily modify the core structure, for instance, through reactions at the hydroxyl group or the isoquinoline (B145761) ring system, allows for the fine-tuning of electronic properties and steric interactions to optimize binding to biological targets. acs.orggoogle.com This synthetic tractability has made this compound a valuable starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery. acs.org

Unaddressed Challenges and Future Opportunities in this compound Research

Despite the progress made, several challenges and opportunities remain in the field of this compound research. One of the primary challenges lies in achieving selective synthesis and functionalization. For example, direct bromination of this compound often leads to substitution at the undesired 8-position, necessitating multi-step, protection-deprotection strategies to achieve the desired isomers. acs.org Developing more efficient and regioselective synthetic methods would significantly accelerate the exploration of its chemical space.

Another challenge is overcoming the limitations of current derivatives, such as cytotoxicity or lack of selectivity, which can hinder their therapeutic development. mdpi.com For instance, while some 2-hydroxyisoquinoline-1,3-dione derivatives show potent inhibition of viral enzymes, they can also exhibit high cytotoxicity or inhibit multiple enzymes at once, leading to potential off-target effects. nih.govmdpi.com A major future opportunity is the design of derivatives with improved selectivity and better pharmacological profiles. This could involve structure-based drug design, leveraging computational modeling to predict binding interactions and guide the synthesis of more targeted inhibitors. acs.orgnih.gov